molecular formula C34H20F2O4 B15343538 4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde

Katalognummer: B15343538
Molekulargewicht: 530.5 g/mol
InChI-Schlüssel: FKKFZKIXLBOCPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by the presence of multiple formyl groups and fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of multiple formyl groups and fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Eigenschaften

Molekularformel

C34H20F2O4

Molekulargewicht

530.5 g/mol

IUPAC-Name

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C34H20F2O4/c35-33-29(25-9-1-21(17-37)2-10-25)30(26-11-3-22(18-38)4-12-26)34(36)32(28-15-7-24(20-40)8-16-28)31(33)27-13-5-23(19-39)6-14-27/h1-20H

InChI-Schlüssel

FKKFZKIXLBOCPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)F)C5=CC=C(C=C5)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.